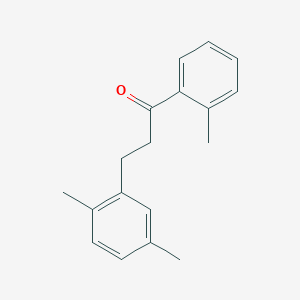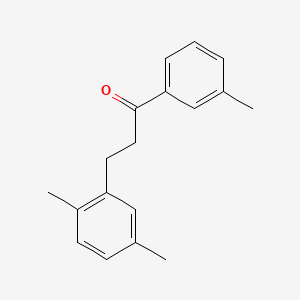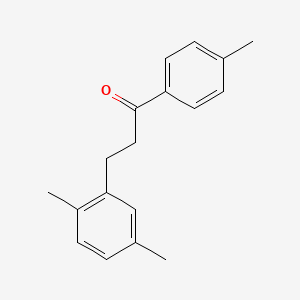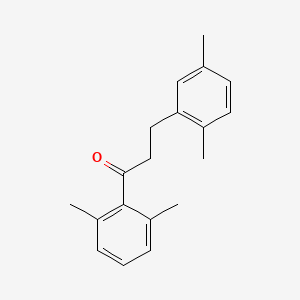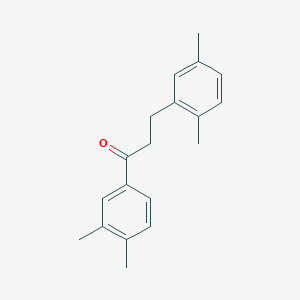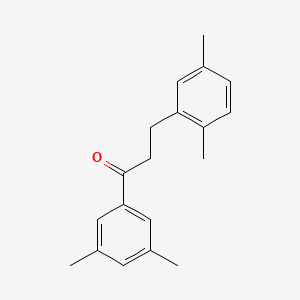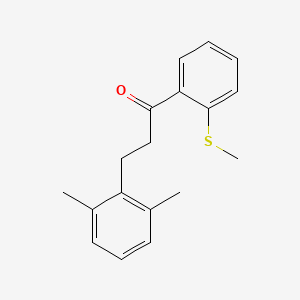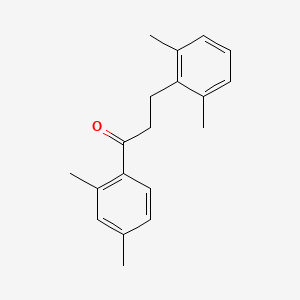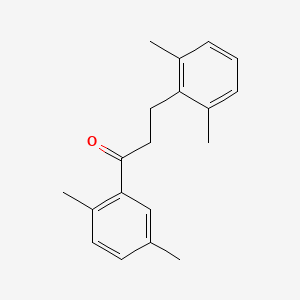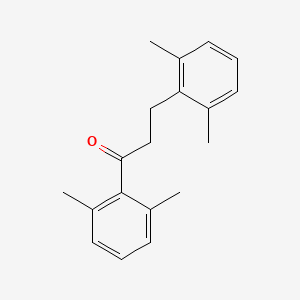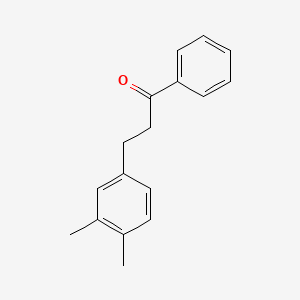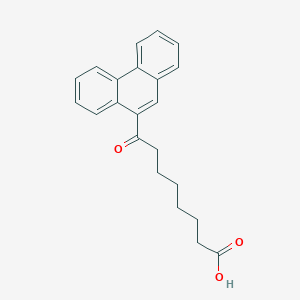
8-Oxo-8-(9-phenanthryl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-8-(9-phenanthryl)octanoic acid is an organic compound characterized by the presence of a phenanthrene moiety attached to an octanoic acid chain with an oxo group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and octanoic acid derivatives.
Formation of Intermediate: Phenanthrene is functionalized to introduce a reactive group, such as a bromine atom, at the desired position.
Coupling Reaction: The functionalized phenanthrene undergoes a coupling reaction with an octanoic acid derivative, often facilitated by a catalyst such as palladium.
Oxidation: The coupled product is then oxidized to introduce the oxo group at the eighth position of the octanoic acid chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the coupling and oxidation reactions.
Catalyst Optimization: Employing efficient catalysts to enhance yield and reduce reaction time.
Purification: Implementing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The phenanthrene moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Oxidized Derivatives: Carboxylic acids, ketones.
Reduced Derivatives: Alcohols, alkanes.
Substituted Phenanthrenes: Various substituted aromatic compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction efficiency.
Biology:
Biomolecular Probes: Utilized in the design of probes for studying biological systems.
Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.
Medicine:
Pharmacological Studies: Explored for its potential effects on biological pathways and disease mechanisms.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry:
Material Science: Incorporated into the design of novel materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 8-Oxo-8-(9-phenanthryl)octanoic acid exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways, such as oxidative stress response or metabolic pathways.
Comparison with Similar Compounds
8-Oxo-8-(9-anthryl)octanoic acid: Similar structure but with an anthracene moiety instead of phenanthrene.
8-Oxo-8-(9-naphthyl)octanoic acid: Contains a naphthalene moiety, differing in aromatic ring structure.
Uniqueness:
Structural Features: The presence of the phenanthrene moiety provides unique electronic and steric properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs, influencing its applications and effectiveness in various fields.
This detailed overview highlights the significance of 8-Oxo-8-(9-phenanthryl)octanoic acid in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
8-oxo-8-phenanthren-9-yloctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJHSKAAUBSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645324 |
Source


|
| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-09-1 |
Source


|
| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
